N-Benzyl vs. N-Phenyl Sulfamoyl Linker: Impact on Lipophilicity and Hydrogen-Bond Donor Count
The target compound possesses an N-(3-methoxybenzyl)sulfamoyl group, whereas the close analog methyl 5-[(3-methoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate bears an N-(3-methoxyphenyl)sulfamoyl group. This structural difference yields a higher hydrogen-bond donor count (HBD = 2 vs. 1) and an increased lipophilicity (XLogP3 = 1.2 vs. an estimated ~0.7 for the N-phenyl analog) [1]. The additional methylene spacer in the target compound also increases the rotatable bond count (8 vs. 7), altering conformational entropy and potentially affecting binding kinetics.
| Evidence Dimension | Hydrogen-bond donor count and computed lipophilicity |
|---|---|
| Target Compound Data | HBD = 2; XLogP3 = 1.2; Rotatable bonds = 8 |
| Comparator Or Baseline | Methyl 5-[(3-methoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate: HBD = 1; XLogP3 ≈ 0.7 (estimated); Rotatable bonds = 7 |
| Quantified Difference | ΔHBD = 1; ΔXLogP3 ≈ 0.5; ΔRotatable bonds = 1 |
| Conditions | Computed using XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem release 2021.05.07); comparator XLogP3 estimated by fragment-based method. |
Why This Matters
Differences in HBD count and lipophilicity directly influence passive membrane permeability, solubility, and off-target binding, making the two compounds non-interchangeable in cell-based or in vivo assays.
- [1] PubChem Compound Summary for CID 27651891, Ethyl 5-{[(3-methoxyphenyl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information (2026). View Source
